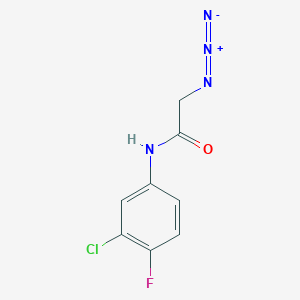
2-azido-N-(3-chloro-4-fluorophenyl)acetamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Potential Pesticide Applications
- Derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds related to 2-azido-N-(3-chloro-4-fluorophenyl)acetamide, have been characterized by X-ray powder diffraction and identified as potential pesticides (E. Olszewska, S. Pikus, & B. Tarasiuk, 2008). These findings highlight the chemical's relevance in agricultural research and its potential utility in pest management strategies.
Synthetic Utility in Medicinal Chemistry
- Novel N-(3-chloro-4-fluorophenyl) derivatives have been synthesized and evaluated for anti-inflammatory activity. Among these, specific derivatives exhibited significant anti-inflammatory effects, pointing towards the compound's utility in the synthesis of new therapeutic agents (K. Sunder & Jayapal Maleraju, 2013).
Applications in Organic Synthesis
- Research on aryl and heteroaryl azido compounds, including the synthesis from corresponding fluoro and chloro compounds, underlines the synthetic utility of azido derivatives in organic chemistry. Such studies are crucial for developing new synthetic pathways and materials (R. Ranjbar-Karimi & H. Azizi, 2017).
Antimicrobial Activity
- Synthesized derivatives of 2-chloro-N-(4-fluorophenyl) acetamide have been investigated for their antimicrobial properties. These studies contribute to the search for new antimicrobial agents and offer insights into the structural requirements for bacterial and fungal inhibition (K. Parikh & D. Joshi, 2014).
Propriétés
IUPAC Name |
2-azido-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN4O/c9-6-3-5(1-2-7(6)10)13-8(15)4-12-14-11/h1-3H,4H2,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORACBZKYNNKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CN=[N+]=[N-])Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-azido-N-(3-chloro-4-fluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



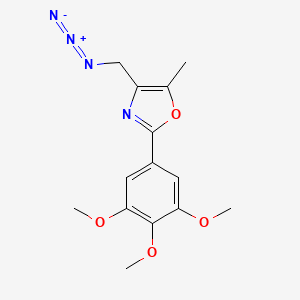
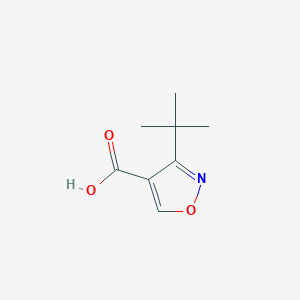
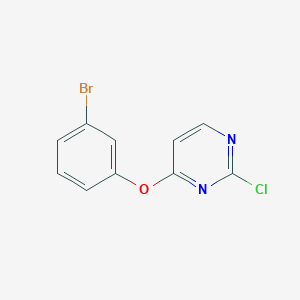
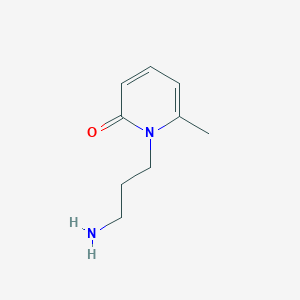
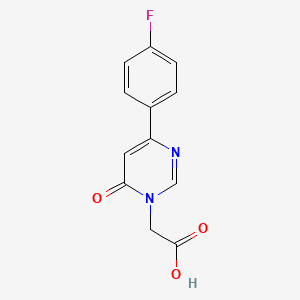
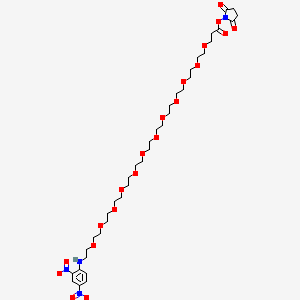




![Methyl 3-[(3-nitropyridin-4-yl)amino]propanoate](/img/structure/B1440544.png)
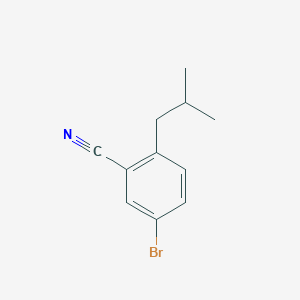
![3-{[Methyl(1,3-thiazol-4-ylmethyl)amino]methyl}aniline](/img/structure/B1440546.png)
![2-{[2-(2,2,2-Trifluoroethoxy)ethyl]amino}ethan-1-ol](/img/structure/B1440547.png)